molecular formula C12H5Br5O B1530844 2,2',3,4',5-Pentabromodiphenyl ether CAS No. 446254-57-5

2,2',3,4',5-Pentabromodiphenyl ether

Número de catálogo B1530844
Número CAS: 446254-57-5
Peso molecular: 564.7 g/mol
Clave InChI: BATFXMGTVIESIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2’,3,4’,5-Pentabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a halogenated organic compound and is very unreactive . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants .


Molecular Structure Analysis

The molecular formula of 2,2’,3,4’,5-Pentabromodiphenyl ether is C12H5Br5O . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

2,2’,3,4’,5-Pentabromodiphenyl ether has a molar mass of 564.691 g·mol −1 . It appears as a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm 3 . It is not soluble in water . The boiling point is 440.8±45.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Mechanisms

  • Oxidative Metabolism in Cats and Chickens : Research shows that 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), a congener of 2,2',3,4',5-pentabromodiphenyl ether, undergoes oxidative metabolism in cat liver microsomes, producing hydroxylated metabolites. Similarly, chicken liver microsomes also metabolize BDE-99, indicating potential differences in metabolism across species (Zheng et al., 2016; Zheng et al., 2015).
  • Metabolite Formation in Mammals : Studies have found various hydroxylated metabolites of BDE-99, a closely related compound to 2,2',3,4',5-pentabromodiphenyl ether, in rat hepatic microsomes. These findings shed light on the metabolic pathways of these compounds in mammalian systems (Erratico et al., 2011).

Environmental Impact and Toxicology

  • Environmental Persistence and Accumulation : A study on guillemot eggs from the Baltic Sea observed temporal trends in concentrations of 2,2',4,4',5-pentabromodiphenyl ether, indicating its environmental persistence and potential bioaccumulation in wildlife (Sellström et al., 2003).
  • Metabolism in Human Context : Synthesis and identification of various hydroxylated metabolites of polybrominated diphenyl ethers, including compounds similar to 2,2',3,4',5-pentabromodiphenyl ether, in human blood highlight the relevance of these compounds in human health and their metabolic pathways in the human body (Rydén et al., 2012).

Analytical Techniques and Methodologies

  • Analytical Detection and Quantification : Studies have developed and validated analytical methods, like ultra performance liquid chromatography-mass spectrometry, for detecting and quantifying hydroxylated metabolites of BDE-99, aiding in understanding the behavior and impact of such compounds (Erratico et al., 2010).
  • Solid-Phase Microextraction for Analysis : Optimization of solid-phase microextraction techniques for analyzing persistent organic pollutants, including 2,2',3,4',5-pentabromodiphenyl ether, has been explored to improve the efficiency and accuracy of environmental monitoring of these compounds (Gago-Martínez et al., 2004).

Safety and Hazards

2,2’,3,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine mediated effects on the body and possibly causing developmental effects in nursed babies . It is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact and is a moderate skin irritant .

Direcciones Futuras

Due to their toxicity and persistence, the industrial production of polybrominated diphenyl ethers (PBDEs) is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

Propiedades

IUPAC Name

1,2,5-tribromo-3-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFXMGTVIESIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879906
Record name 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446254-57-5
Record name 2,2',3,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4NK316N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,4',5-Pentabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,2',3,4',5-Pentabromodiphenyl ether
Reactant of Route 3
2,2',3,4',5-Pentabromodiphenyl ether
Reactant of Route 4
2,2',3,4',5-Pentabromodiphenyl ether
Reactant of Route 5
2,2',3,4',5-Pentabromodiphenyl ether
Reactant of Route 6
2,2',3,4',5-Pentabromodiphenyl ether

Q & A

Q1: How does BDE-99, and specifically its hydroxylated metabolites, interact with thyroid hormone receptors?

A1: While BDE-99 itself does not show significant binding affinity for thyroid hormone receptors (TRs), its hydroxylated metabolites, particularly 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90), demonstrate notable inhibitory effects on triiodothyronine (T3) binding to TRs []. This suggests that metabolic transformation of BDE-99 into hydroxylated forms can lead to endocrine disruption by interfering with thyroid hormone signaling. The presence of a hydroxyl group at the 4-position seems crucial for this interaction with TRs [].

Q2: What are the key metabolic pathways involved in the breakdown of BDE-99 in biological systems?

A2: Research indicates that oxidative metabolism plays a significant role in BDE-99 breakdown, primarily facilitated by cytochrome P450 (CYP) enzymes []. In rat hepatic microsomes, BDE-99 undergoes hydroxylation, resulting in several hydroxylated metabolites, with 4-OH-BDE-90 and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) being the major products []. Specifically, CYP2A2 and CYP3A1 enzymes exhibit substantial activity in BDE-99 metabolism, with CYP3A1 showing the highest activity for the formation of 4-OH-BDE-90 []. This metabolic transformation is crucial as it can significantly impact BDE-99's bioaccumulation and potential toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.